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Compound of Interest

Compound Name: Hexafluoro-2-butyne

Cat. No.: B1329351

An In-depth Technical Guide on the Core Physical and Chemical Properties of Perfluoro-2-
butyne for Researchers, Scientists, and Drug Development Professionals.

Perfluoro-2-butyne, also known as hexafluoro-2-butyne, is a highly reactive and versatile
fluorinated alkyne. Its unique electronic properties, stemming from the strong electron-
withdrawing nature of the two trifluoromethyl groups, make it a valuable building block in
organofluorine chemistry. This guide provides a detailed overview of its physical and chemical
properties, synthesis, reactivity, and spectral characterization to support its application in
research and the development of novel fluorinated molecules.

Core Physical and Chemical Properties

Perfluoro-2-butyne is a colorless gas at standard temperature and pressure.[1] It is sparingly
soluble in water.[2] The fundamental physical and chemical properties are summarized in the
tables below for easy reference.

Table 1: General and Physical Properties of Perfluoro-2-
butyne

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1329351?utm_src=pdf-interest
https://www.benchchem.com/product/b1329351?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C692502&Mask=200
https://www.spectroscopyonline.com/view/anatomy-ions-fragmentation-after-electron-ionization-part-ii
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
Molecular Formula CaFe [1]

Molecular Weight 162.03 g/mol [3]

CAS Number 692-50-2 [1]
Appearance Colorless gas [1]

Boiling Point -25°C

Melting Point -117 °C

Density 1.602 g/cm3 [4]

Vapor Pressure 105 psi (20 °C)

Solubility in Water Insoluble [4]
Spectroscopic Data Description Reference(s)

The fluorine atoms in the two

1F NMR CFs groups are equivalent, [5]
resulting in a single resonance.
Two distinct signals are
expected: one for the sp-
hybridized carbons of the
13C NMR [5]

alkyne and another for the
carbons of the trifluoromethyl

groups.

Mass Spectrometry (EI)

The mass spectrum shows a
molecular ion peak and
characteristic fragmentation

patterns.

[1]

Infrared Spectroscopy

The C=C stretching vibration is
a key feature in its IR

spectrum.

[6]
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Experimental Protocols
Synthesis of Perfluoro-2-butyne

Several synthetic routes to perfluoro-2-butyne have been reported. A common laboratory-scale

preparation involves the dehalogenation of a suitable precursor.

Method 1: Dechlorination of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene

This method involves the treatment of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene with a

dehalogenating agent.

Reactants: (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene, Zinc dust.
Solvent: Anhydrous ethanol.

Procedure: A mixture of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene and activated zinc
dust in anhydrous ethanol is stirred at room temperature. The reaction progress can be
monitored by GC-MS. Upon completion, the gaseous perfluoro-2-butyne is collected by
condensation in a cold trap.

Purification: The collected product can be purified by fractional distillation to remove any
volatile impurities.

A patented industrial process describes a gas-phase catalytic dehalogenation.[7]

Reactants: CFsCCI=CCICFs and a halogen acceptor (e.g., 2-butyne or carbon monoxide).

Catalyst: A supported metal halide catalyst, such as 5 wt% CuClz and 3 wt% KCI on alumina
pellets.

Procedure: A vaporized mixture of CFsCCI=CCICFs and the halogen acceptor is passed over
the heated catalyst (275-300 °C).[7] The effluent gas containing perfluoro-2-butyne is then
collected and purified.[7]

Purification: The product stream is readily separated by distillation.[7]
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Caption: Gas-phase catalytic synthesis of perfluoro-2-butyne.

Diels-Alder Cycloaddition Reaction

Perfluoro-2-butyne is a potent dienophile in Diels-Alder reactions due to its electron-deficient
triple bond.

o Reactants: Perfluoro-2-butyne, a conjugated diene (e.g., furan, cyclopentadiene).
e Solvent: A suitable aprotic solvent such as dichloromethane or toluene.

e Procedure: Perfluoro-2-butyne is bubbled through a solution of the diene in the chosen
solvent at a controlled temperature. The reaction can be carried out at room temperature or
elevated temperatures depending on the reactivity of the diene.[8] The progress of the
reaction is monitored by TLC or GC-MS.

o Work-up and Purification: After the reaction is complete, the solvent is removed under
reduced pressure. The resulting cycloadduct can be purified by column chromatography on
silica gel or by recrystallization.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1329351?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlelanding/2018/cc/c7cc09466c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dissolve diene
in aprotic solvent

v

Bubble perfluoro-2-butyne
through the solution

pd

Monitor reaction
(TLC, GC-MS)

Reaction
complete?

Solvent removal
(rotary evaporation)

v

Purification of cycloadduct
(chromatography/recrystallization)

Click to download full resolution via product page

Caption: Experimental workflow for a Diels-Alder reaction.

Spectral Data and Analysis
Mass Spectrometry
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The electron ionization (ElI) mass spectrum of perfluoro-2-butyne is characterized by a
molecular ion peak (M*) at m/z 162.[1] The fragmentation pattern is dominated by the loss of
fluorine atoms and CFs groups.

Table 3: Major Fragments in the El Mass Spectrum of Perfluoro-2-butyne

miz lon Formula Description

162 [CaFs]* Molecular lon

143 [CaFs]* Loss of a fluorine atom
124 [CaFa]* Loss of two fluorine atoms
93 [CsFs]* Loss of a CFs group

69 [CF3]* Trifluoromethyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR: The °F NMR spectrum of perfluoro-2-butyne is simple, showing a single sharp
singlet, as all six fluorine atoms are chemically equivalent. The chemical shift is typically
observed in the region characteristic of trifluoromethyl groups attached to an sp-hybridized
carbon.

13C NMR: The proton-decoupled 13C NMR spectrum exhibits two main signals:
e A quartet for the carbons of the two equivalent trifluoromethyl groups (3C-1°F coupling).

» A septet for the two equivalent sp-hybridized carbons of the alkyne (coupling to the six
equivalent fluorine atoms).

Reactivity and Applications in Synthesis

Perfluoro-2-butyne is a valuable synthon for the introduction of two trifluoromethyl groups into a
molecule. Its high reactivity as a dienophile allows for the construction of a wide range of
fluorinated cyclic and bicyclic compounds.[8][9] It also participates in various other
cycloaddition reactions and can react with nucleophiles.
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The resulting fluorinated compounds are of interest in materials science and as potential
building blocks for agrochemicals and pharmaceuticals. The incorporation of trifluoromethyl
groups can significantly alter the physical, chemical, and biological properties of organic
molecules, often leading to enhanced metabolic stability and binding affinity.[3][10][11]

Biological Activity and Relevance to Drug
Development

Currently, there is a lack of specific data in the public domain regarding the biological activity,
signaling pathways, or direct applications of perfluoro-2-butyne in drug development. Studies
on the cytotoxicity of per- and polyfluoroalkyl substances (PFAS) have been conducted on
various compounds, but specific data for perfluoro-2-butyne is not readily available.[12][13][14]
[15]

However, the importance of fluorinated motifs in medicinal chemistry is well-established.[3] The
trifluoromethyl group is a common substituent in many approved drugs, where it can enhance
properties such as lipophilicity, metabolic stability, and binding affinity. Therefore, perfluoro-2-
butyne serves as a valuable starting material for the synthesis of novel, complex fluorinated
molecules that can be screened for biological activity in drug discovery programs. Its utility lies
in its ability to efficiently introduce two trifluoromethyl groups in a single synthetic step,
providing access to a diverse range of potential drug candidates. Researchers in drug
development can utilize perfluoro-2-butyne to create libraries of fluorinated compounds for
high-throughput screening and lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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